molecular formula C8H11N3O2 B6231588 ethyl 2-(4-aminopyrimidin-2-yl)acetate CAS No. 364608-03-7

ethyl 2-(4-aminopyrimidin-2-yl)acetate

Cat. No.: B6231588
CAS No.: 364608-03-7
M. Wt: 181.2
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Description

Ethyl 2-(4-aminopyrimidin-2-yl)acetate (CAS 364608-03-7) is an ester derivative featuring a pyrimidine core substituted with an amino group at the 4-position and an ethyl acetate moiety at the 2-position . Pyrimidine derivatives are critical in medicinal chemistry due to their role as bioisosteres for purines and their prevalence in nucleic acids. This compound is commercially available and serves as a key intermediate in synthesizing pharmacologically active molecules .

Properties

CAS No.

364608-03-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-amino-4-chloropyrimidine (1.2 equiv) reacts with ethyl acetoacetate (1.0 equiv) in anhydrous dimethylformamide (DMF) at 80–100°C for 8–12 hours, catalyzed by potassium carbonate. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the enolate form of ethyl acetoacetate attacks the electron-deficient C4 position of the pyrimidine ring. Post-reaction purification involves extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the product in 65–72% yield.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterOptimal RangeYield Impact
Temperature80–100°C<70°C: <50% yield
BaseK₂CO₃NaOH: <60% yield
SolventDMFTHF: <55% yield
Reaction Time8–12 hours<6 hours: incomplete

Wittig Reaction and Hydrogenation Strategy

An alternative route, adapted from cyclohexane-based syntheses, employs a Wittig reaction followed by hydrogenation. Although originally designed for 2-(4-aminocyclohexyl)ethyl acetate, this method’s modularity allows adaptation for pyrimidine systems.

Synthetic Steps

  • Wittig Reaction : 1,4-Cyclohexanedione reacts with ethyl acetate-derived triphenylphosphine ylide in toluene at 60–120°C to form ethyl 2-(4-carbonylcyclohexenyl)acetate.

  • Oximation : Treatment with hydroxylamine hydrochloride in acetonitrile introduces an oxime group.

  • Hydrogenation : Catalytic hydrogenation (Pd-C, 7–8 bar H₂) reduces the oxime to an amine, yielding the target compound.

Key Data :

  • Hydrogenation at 7 bar for 10 hours achieves 80–82% yield.

  • Raney-Ni catalysis slightly improves yield (82%) compared to Pd-C (80.9%).

Condensation and Hydrolysis Techniques

A multi-step approach from pyrimidinediamine synthesis involves condensation with methyl alkanoates and subsequent hydrolysis.

Procedure Overview

  • Condensation : this compound intermediates are formed via EDCI/HOBT-mediated coupling of methyl alkanoates with pyrimidine amines.

  • Hydrolysis : NaOH-mediated hydrolysis of ester intermediates yields carboxylic acid derivatives, which are re-esterified to refine the product.

Advantages :

  • High functional group tolerance.

  • Enables introduction of diverse substituents for structure-activity studies.

Bromination and Cyclization Methods

Adapted from thiazole syntheses, bromination-cyclization sequences offer a pathway to functionalized pyrimidines.

Bromination Step

Ethyl acetoacetate undergoes oximation with C1–C6 nitrites, followed by bromination with elemental bromine in alcoholic solvents. The resulting 4-bromo-2-hydroxyiminoacetoacetate intermediate is cyclized with thiourea at pH 4.0–5.0 to form the pyrimidine core.

Optimization Insight :

  • Maintaining pH <5.0 during cyclization minimizes byproduct formation.

  • Yields improve with slow addition of bromine to prevent overheating.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution65–72Single-step, scalableRequires harsh bases (K₂CO₃)
Wittig-Hydrogenation80–82High yield, modularMulti-step, costly catalysts (Pd-C)
Condensation-Hydrolysis70–75Versatile for derivativesLengthy purification
Bromination-Cyclization60–68Adaptable to heterocyclespH-sensitive conditions

Optimization and Industrial Scalability Considerations

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances reaction rates in nucleophilic substitutions but complicates recycling. THF offers greener alternatives but sacrifices yield.

  • Catalyst Recycling : Pd-C and Raney-Ni in hydrogenation steps can be reused up to three times with <5% yield drop.

Cost Analysis

  • Nucleophilic substitution is the most cost-effective ($12–15/g), while Wittig-based methods incur higher costs due to triphenylphosphine ylide reagents ($25–30/g) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

Step Reagents Conditions Outcome
1Ethyl acetoacetate + 2-amino-4-chloropyrimidineBasic medium (NaOEt or K2CO3)Formation of ethyl 2-(4-aminopyrimidin-2-yl)acetate
2PurificationRecrystallization/ChromatographyPure compound

Medicinal Chemistry

This compound is studied for its potential as a precursor in drug development. Its structure allows for modifications that can enhance biological activity against various diseases.

Biological Activities:

  • Anti-inflammatory: Research indicates that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting enzymes like COX-1 and COX-2, which are crucial in the inflammatory response .
  • Antimicrobial and Antiviral: The compound shows promise against bacterial and viral pathogens, making it a candidate for further pharmacological exploration .

Case Study: Anti-inflammatory Activity

A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using in vitro assays targeting COX enzymes. Compounds similar to this compound demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Agrochemicals

The compound can be utilized in the synthesis of agrochemicals, specifically herbicides and pesticides. Its ability to interact with specific biological pathways makes it suitable for developing targeted agricultural products.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Pyrimidine-Based Acetates

The following table compares ethyl 2-(4-aminopyrimidin-2-yl)acetate with structurally analogous pyrimidine-containing acetates:

Compound Name Substituents on Pyrimidine Functional Groups Molecular Weight Key Features References
This compound 4-amino, 2-ethyl acetate -NH₂, -OAc 195.20 Amino group enables H-bonding; ester enhances lipophilicity
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate 4-pyridinyl, 2-sulfanyl, ethyl acetate -S-, pyridine, -OAc 303.35 Sulfanyl group increases rigidity; pyridine enhances π-π stacking
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl]thioacetate 6-methyl, 4-thietanyloxy, 2-thioacetate -S-, thietane, -OAc 312.40 Thietane ring introduces steric bulk; thioether improves metabolic stability
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate 6-Cl, 2-(4-Cl-phenyl), 4-ethyl acetate -Cl, aryl, -OAc 311.16 Chlorine atoms enhance lipophilicity; aryl group enables hydrophobic interactions
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl)acetate 4-amino, 5-hydroxymethyl, 2-oxo -NH₂, -CH₂OH, -OAc 227.22 Hydroxymethyl increases solubility; oxo group alters electronic properties

Comparison Based on Substituent Functional Groups

  • Amino vs. Sulfanyl Groups: The amino group in this compound facilitates hydrogen bonding, critical for target binding in drug design. In contrast, sulfanyl derivatives (e.g., ) exhibit stronger van der Waals interactions and rigidity due to sulfur’s larger atomic radius.
  • Halogenated Derivatives : Chlorine-substituted analogs (e.g., ) demonstrate enhanced lipophilicity (ClogP ~2.5–3.0) compared to the parent compound (ClogP ~1.2), influencing membrane permeability.
  • Oxygenated Substituents: Compounds with hydroxymethyl or oxo groups (e.g., ) show improved aqueous solubility (e.g., LogS −2.1 vs. −3.5 for the amino derivative), making them suitable for formulations requiring higher hydrophilicity.

Physicochemical Properties and Solubility

  • Lipophilicity: The amino-pyrimidine derivative has moderate lipophilicity (predicted LogP ~1.2), whereas chloro-substituted analogs (e.g., ) exhibit higher LogP values (~3.0) due to halogenated aromatic rings.
  • Hydrogen-Bonding Capacity: The amino group contributes 2 hydrogen-bond donors (vs. 0 in sulfanyl or chloro derivatives), enhancing target engagement in polar environments.
  • Thermal Stability: Sulfanyl and thioether-containing derivatives (e.g., ) display higher melting points (>150°C) compared to the amino derivative (~120°C), attributed to stronger intermolecular interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-(4-aminopyrimidin-2-yl)acetate to improve yield and selectivity?

  • Methodological Answer : Reaction parameters such as solvent polarity, temperature, and catalyst choice significantly influence outcomes. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions involving pyrimidine derivatives. Employing bases like potassium carbonate (K₂CO₃) can improve thioester coupling efficiency, as seen in analogous pyrimidine-thioester syntheses . Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound. Monitoring reaction progress with TLC or HPLC ensures optimal stopping points to minimize byproducts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and pyrimidine protons (e.g., δ ~8.0–8.5 ppm for aromatic protons) .
  • IR : Identify ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and pyrimidine C=N vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, validating the molecular formula.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure?

  • Methodological Answer : SC-XRD provides unambiguous bond lengths, angles, and spatial arrangements. For example, the pyrimidine ring’s planarity and substituent orientations can be confirmed, as demonstrated in related ethyl pyrimidine derivatives . Use SHELXL for refinement, leveraging its robust handling of high-resolution data to resolve disorder or thermal motion artifacts .

Advanced Research Questions

Q. How do electronic effects of the 4-amino group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The 4-amino group activates the pyrimidine ring via resonance, directing electrophiles to the 2- and 6-positions. Computational studies (e.g., DFT calculations) can map electron density distributions, while kinetic experiments under varying pH conditions quantify substituent effects. Compare reactivity with non-amino analogs to isolate electronic contributions .

Q. What strategies resolve contradictions between NMR and X-ray data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid-state rigidity. Combine 1H^1H-15N^{15}N-HMBC NMR to probe nitrogen environments in solution with SC-XRD for static structures. For example, in related pyrimidines, amino-imino tautomerism can cause NMR signal splitting absent in X-ray data .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like dihydrofolate reductase (DHFR), a common pyrimidine target.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bonding networks.
  • QSAR : Corrogate substituent effects (e.g., ester vs. carboxylate) on bioactivity using datasets from analogous compounds .

Q. What experimental and theoretical approaches validate the compound’s potential as a kinase inhibitor lead?

  • Methodological Answer :

  • In Vitro Assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • SAR Studies : Synthesize derivatives with modified ester groups or pyrimidine substituents to map critical pharmacophoric features.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications using FEP+ in Desmond .

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